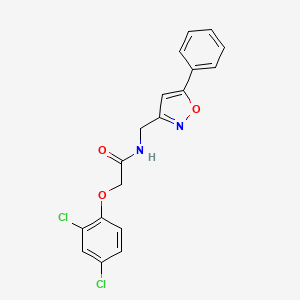
2-(2,4-dichlorophenoxy)-N-((5-phenylisoxazol-3-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichlorophenoxy)-N-((5-phenylisoxazol-3-yl)methyl)acetamide, also known as DPA, is a synthetic compound that is widely used in scientific research. This compound has gained significant attention due to its potential applications in various fields, including medicine, agriculture, and environmental science.
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Behavior
Global Trends and Studies on 2,4-D Herbicide Toxicity
Research has advanced rapidly in understanding the toxicology and mutagenicity of 2,4-dichlorophenoxyacetic acid (2,4-D), a related herbicide. This review provides insights into the toxicity, mutagenicity, and environmental presence of 2,4-D, highlighting its effects on occupational risk, neurotoxicity, resistance or tolerance to herbicides, and non-target species, especially aquatic ones. The study emphasizes the need for future research on molecular biology aspects, human or vertebrate bioindicators, and pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).
Chlorophenols in Municipal Solid Waste Incineration
This review discusses the presence of chlorophenols (CPs), including 2,4-dichlorophenoxy derivatives, in municipal solid waste incineration. CPs are highlighted as major precursors of dioxins in thermal processes, emphasizing the environmental and health concerns associated with their presence in incineration by-products. The study explores the correlation between CPs and dioxins, suggesting that CPs contribute significantly to environmental pollution and pose risks to human health and ecosystems (Peng et al., 2016).
Biodegradation and Remediation
Herbicides Based on 2,4-D
This review focuses on 2,4-dichlorophenoxyacetic acid (2,4-D) herbicides, their behavior in agricultural environments, and microbial biodegradation aspects. It underscores the importance of understanding the role of microorganisms in degrading 2,4-D and its main metabolite, 2,4-dichlorophenol (2,4-DCP). The remediation processes involving microorganisms are highlighted as crucial for preventing environmental pollution and protecting public health (Magnoli et al., 2020).
Toxicity and Health Effects
Toxicity of Chlorinated Hydrocarbons
This study reviews the toxicity associated with various chlorinated technical compounds, including 2,4,5-trichlorophenol and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), which are structurally related to the compound . It highlights the presence of chlorinated dibenzofurans or dibenzodioxins as contaminants in these compounds, discussing the health implications of exposure to these toxicants, including chloracne, liver disease, and potential carcinogenicity (Kimbrough, 1972).
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3/c19-13-6-7-16(15(20)8-13)24-11-18(23)21-10-14-9-17(25-22-14)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNDTSCKNWBJBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[N-(4-methoxyphenyl)3-chlorobenzenesulfonamido]propanoic acid](/img/structure/B2917109.png)
![7-(Chloromethyl)-2-methylbenzo[d]oxazole](/img/structure/B2917110.png)

![1-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}methyl)-N-phenylpiperidine-3-carboxamide](/img/structure/B2917116.png)


![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(1,3-benzothiazol-6-yl)ethanone;hydrochloride](/img/structure/B2917123.png)
![methyl 4-methoxy-3-{[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}benzoate](/img/structure/B2917124.png)
![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(4-methoxyphenyl)methoxy]oxan-3-yl]acetamide](/img/structure/B2917127.png)
![2-Chloro-N-[(2-pyrrolidin-1-ylcyclohexyl)methyl]pyridine-3-carboxamide](/img/structure/B2917128.png)
![3-ethyl-8-methoxy-5-methyl-2-((2-(2-methylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2917130.png)
